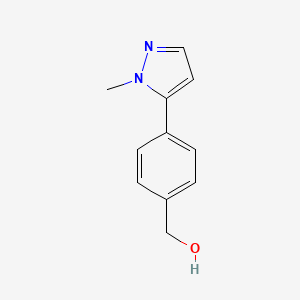![molecular formula C20H16N2O B597316 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine CAS No. 1207839-26-6](/img/structure/B597316.png)
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine
概要
説明
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyloxy group at the 5-position and a phenyl group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the imidazo[1,2-a]pyridine core with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction between the imidazo[1,2-a]pyridine core and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core to yield dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions include benzoic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines.
科学的研究の応用
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and phenyl groups.
5-(Benzyloxy)-imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.
7-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the benzyloxy group.
Uniqueness
7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its stability, solubility, and bioactivity compared to similar compounds.
特性
CAS番号 |
1207839-26-6 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.361 |
IUPAC名 |
7-phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2O/c1-3-7-16(8-4-1)15-23-20-14-18(17-9-5-2-6-10-17)13-19-21-11-12-22(19)20/h1-14H,15H2 |
InChIキー |
YGZQCFGCGOSEJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=NC=CN23)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)






![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)




